molecular formula C11H13FO2 B7900111 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid

3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid

Cat. No.: B7900111
M. Wt: 196.22 g/mol
InChI Key: XLUBQFOZZUKFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid is an organic compound that features a fluorinated aromatic ring and a branched aliphatic chain. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, where an aromatic amine is converted to a fluorinated aromatic compound using fluoroboric acid and subsequent thermal decomposition . Another approach involves the direct fluorination of an aromatic compound using selective fluorinating agents.

Industrial Production Methods

Industrial production of fluorinated aromatic compounds often employs large-scale fluorination techniques, such as the use of elemental fluorine or specialized fluorinating reagents. These methods are optimized for high yield and purity, ensuring the efficient production of 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylphenylacetic acid
  • 3-Fluoro-2-methylphenylpropanoic acid
  • 2-Fluoro-3-methylbenzoic acid

Uniqueness

3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological interactions. The presence of both a fluorine atom and a methyl group on the aromatic ring distinguishes it from other similar compounds, potentially leading to different properties and applications .

Properties

IUPAC Name

3-(2-fluoro-3-methylphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7-4-3-5-9(10(7)12)6-8(2)11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUBQFOZZUKFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.